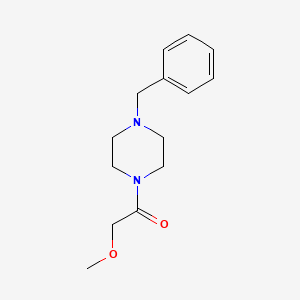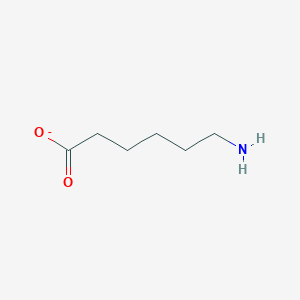
4-Methoxy-2-methylphenylacetyl chloride
Übersicht
Beschreibung
4-Methoxy-2-methylphenylacetyl chloride is an aromatic organic compound used in various fields of research and industry. It is categorized under Carbonyl Chlorides . The molecular formula is C10H11ClO2 and it has a molecular weight of 198.649 .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-2-methylphenylacetyl chloride consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis
4-Methoxy-2-methylphenylacetyl chloride has a molecular weight of 198.649 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Pharmaceutical Applications
4-Methoxy-2-methylphenylacetyl chloride is used in chemical synthesis processes. For instance, it is involved in the preparation of p-tolyl phenylacetate from the reaction of 4-methylphenol and phenylacetyl chloride, demonstrating its role in complex chemical reactions and synthesis of new compounds (Wu Jia-sheng, 2003). Additionally, the synthesis of aromatic methoxy and methylenedioxy substituted 2,3,4,5-tetrahydro-1H-3-benzazepines involves the use of this chemical, highlighting its importance in creating novel compounds (B. Pecherer, R. Sunbury, A. Brossi, 1972).
Analytical Chemistry
4-Methoxy-2-methylphenylacetyl chloride is also significant in analytical chemistry. It is used in the gas chromatographic estimation of urinary metabolites, such as 3-methoxy-4-hydroxyphenylglycol (Z. Kahane, W. Ebbighausen, P. Vestergaard, 1972), and in the chiral separation of β-blockers after derivatization (K. Kim, Joo Hyun Lee, M. Ko, Seon-Pyo Hong, J. Youm, 2001). These applications underscore its usefulness in the precise measurement and analysis of various compounds.
Organic Chemistry and Materials Science
In organic chemistry, this chemical is utilized in the synthesis of various organic compounds with potential antibacterial properties, such as 4-hydroxy-chromen-2-one derivatives (A. Behrami, Florent Dobroshi, 2019). Moreover, it plays a role in the synthesis of light-switchable polymers, contributing to advancements in materials science (P. Sobolčiak, M. Špírek, J. Katrlík, P. Gemeiner, I. Lacík, P. Kasák, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-methoxy-2-methylphenyl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-5-9(13-2)4-3-8(7)6-10(11)12/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGKFFCKJBDANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-methylphenylacetyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one](/img/structure/B3152007.png)
![1-[4-(Ethylsulfonyl)phenyl]piperazine](/img/structure/B3152013.png)

![3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B3152020.png)




![Ethyl 2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3152067.png)

